![molecular formula C20H38O2 B012061 (Z)-Octadec-11-enyl acetate CAS No. 6186-98-7](/img/structure/B12061.png)
(Z)-Octadec-11-enyl acetate
Overview
Description
Synthesis Analysis
The synthesis of (Z)-Octadec-11-enyl acetate and related compounds involves several key methodologies, including the Wittig reaction, Wadsworth-Emmons reaction, and stereoselective hydrogenation processes. For example, a stereoselective synthesis was performed for a related compound, (Z,Z)-3,13-Octadecadien-1-yl acetate, through a sequence involving the Wittig reaction and acetylation of the resulting alcohols to produce the final product (Kang & Park, 1989). Another approach for synthesizing octadeca-2E, 13Z-dienyl acetate, a pheromone component, utilized cross-coupling reactions catalyzed by CuBr (Ishmuratov et al., 1997).
Molecular Structure Analysis
The molecular structure of (Z)-Octadec-11-enyl acetate and its analogs has been determined using various spectroscopic techniques. For instance, 1-O-Octadec- cis -11-enyl glycerol, a structurally related compound, was characterized through gas chromatography, mass spectrometry, infrared spectroscopy, and proton magnetic resonance (Rhoads et al., 1981).
Chemical Reactions and Properties
(Z)-Octadec-11-enyl acetate participates in various chemical reactions, reflecting its reactivity and functional utility. Its synthesis and reactions often involve stereoselective processes to ensure the desired configuration of the double bond. For instance, the stereoselective oxidation of regioisomeric octadecenoic acids to produce hydroperoxy-E-octadecenoic acids illustrates the compound's reactivity and the importance of controlling stereochemistry in its transformations (Oliw et al., 2011).
Scientific Research Applications
Pheromone Research in Insects :
- (Z)-11-Eicosenyl acetate (Z11-20:Ac) acts as an aggregation pheromone in Drosophila malerkotliana, attracting flies in combination with fermenting food or acetone (Schaner, Jackson, Graham, & Leu, 2005).
- In Heliothis virescens (F.) males, compounds like hexadecanyl acetate and (Z)-11-hexadecenyl acetate, which are similar to (Z)-Octadec-11-enyl acetate, show potential in reducing fungal growth in hairpencil glands (Teal & Tumlinson, 2005).
- (Z)-11-Octadecenyl acetate is also involved in reproductive processes in Drosophila funebris, aiding in reproduction (Skiba, Leu, Schaner, & Jackson, 1990).
Catalysis in Chemical Reactions :
- Octadecyltrichorosilane-treated H-ZSM-5-C[sub 18] facilitates the hydrolysis of water-insoluble esters in toluene-water systems, indicating potential in catalytic applications (Ogawa, Koh, Taya, & Chihara, 1994).
Synthesis and Characterization of Chemical Compounds :
- Novel azido fatty acid ester derivatives from conjugated C(18) enynoate can be synthesized, showcasing the versatility of similar compounds in chemical synthesis (Lie Ken Jie & Alam, 2001).
- 1-O-octadec-cis-1′-enyl-L-glycerol synthesis from octadecanal dimethyl acetal demonstrates the compound's role in creating complex glycerol-based molecules (Gigg & Gigg, 1968).
Biological and Ecological Studies :
- (Z)-11-Octadecenyl acetate serves as an aggregation pheromone in various species of Drosophila, playing a crucial role in their ecology and behavior (Schaner, Graham, & Jackson, 1989).
Mechanism of Action
Target of Action
(Z)-Octadec-11-enyl acetate is a synthetic compound that is structurally similar to certain insect pheromones . Its primary targets are insects, particularly the Diamondback Moth and other insect pests . The compound acts as a pheromone mimic, interfering with the insects’ communication and behavior .
Mode of Action
The compound mimics the natural pheromones of target insects, disrupting their communication and behavior . This can lead to a reduction in mating and reproduction, thereby controlling the population of the pests .
Biochemical Pathways
It is known that pheromones and their mimics can affect a variety of signaling pathways in insects, leading to changes in behavior .
Pharmacokinetics
Like other synthetic pheromones, it is likely to be relatively stable in the environment and may be metabolized or broken down by various environmental factors .
Result of Action
The primary result of the action of (Z)-Octadec-11-enyl acetate is a disruption in the communication and behavior of target insects . This can lead to a reduction in mating and reproduction, thereby controlling the population of the pests .
Action Environment
The efficacy and stability of (Z)-Octadec-11-enyl acetate can be influenced by various environmental factors. These may include temperature, humidity, and the presence of other chemicals or pheromones in the environment
properties
IUPAC Name |
[(Z)-octadec-11-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h8-9H,3-7,10-19H2,1-2H3/b9-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZKEDWVAOAFQY-HJWRWDBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028467 | |
Record name | (11Z)-11-Octadecen-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Octadec-11-enyl acetate | |
CAS RN |
6186-98-7 | |
Record name | cis-Vaccenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6186-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vaccenyl acetate, 11-cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006186987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11Z)-11-Octadecen-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VACCENYL ACETATE, 11-CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49M29ZH9TS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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